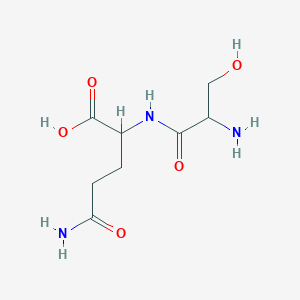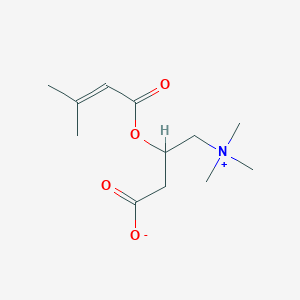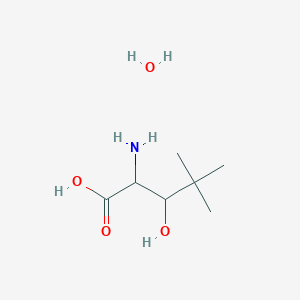![molecular formula C8H14O2 B12106494 Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is a chemical compound with the molecular formula C8H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclic structure, which includes two hydroxyl groups and a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Bicyclo[2.2.1]heptan-2,5-diol, 2-methyl-(9CI) beinhaltet typischerweise die Diels-Alder-Reaktion, eine bekannte Methode zum Aufbau bicyclischer Strukturen. Die Reaktion zwischen Cyclopentadien und einem geeigneten Dienophil, wie z. B. Methylacrylat, unter kontrollierten Bedingungen führt zur Bildung des bicyclischen Kerns. Nachfolgende Hydroxylierungsreaktionen führen die Hydroxylgruppen an den Positionen 2 und 5 ein.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Wege, aber in größerem Maßstab, umfassen. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts erhöhen. Das Verfahren kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bicyclo[2.2.1]heptan-2,5-diol, 2-methyl-(9CI) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxylgruppen in Wasserstoffatome umwandeln, was zur Bildung von Kohlenwasserstoffen führt.
Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Halogenierungsreaktionen können Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) umfassen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Kohlenwasserstoffen.
Substitution: Bildung von halogenierten oder alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptan-2,5-diol, 2-methyl-(9CI) findet Anwendung in verschiedenen Bereichen der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von Bicyclo[2.2.1]heptan-2,5-diol, 2-methyl-(9CI) beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit verschiedenen Biomolekülen bilden und deren Struktur und Funktion beeinflussen. Die bicyclische Struktur der Verbindung ermöglicht es ihr auch, in bestimmte Bindungsstellen zu passen, wodurch die Aktivität von Enzymen oder Rezeptoren moduliert wird.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[2.2.1]heptan, 2,2-dimethyl-5-methylen-: Ähnliche bicyclische Struktur, aber mit unterschiedlichen funktionellen Gruppen.
Bicyclo[2.2.1]heptan-2-carbonsäure, Methylester: Enthält eine Carbonsäureestergruppe anstelle von Hydroxylgruppen.
Methyl-2-(5,5-dimethylspiro[bicyclo[2.2.1]heptan-2,2'-[1,3]dioxolan]-3-yl)acetat: Ein komplexeres Derivat mit zusätzlichen funktionellen Gruppen.
Einzigartigkeit
Bicyclo[2.2.1]heptan-2,5-diol, 2-methyl-(9CI) ist aufgrund des Vorhandenseins von zwei Hydroxylgruppen und einer Methylgruppe an der bicyclischen Struktur einzigartig.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-methylbicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C8H14O2/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,9-10H,2-4H2,1H3 |
InChI-Schlüssel |
KCMGOCZMLWRHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CC1CC2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)



![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)

![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)

![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)

